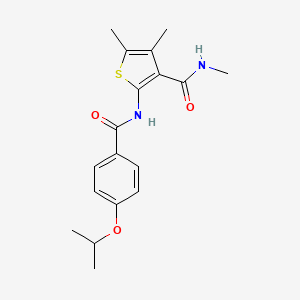

2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Beschreibung

2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with an isopropoxybenzamido group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Eigenschaften

IUPAC Name |

N,4,5-trimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-10(2)23-14-8-6-13(7-9-14)16(21)20-18-15(17(22)19-5)11(3)12(4)24-18/h6-10H,1-5H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZGYQJMSCOBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetylene and sulfur sources.

Introduction of Substituents: The isopropoxybenzamido group is introduced through an amide coupling reaction, where 4-isopropoxybenzoic acid is reacted with an amine derivative of the thiophene ring.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate product with a suitable carboxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Isopropoxybenzamido)-5-phenylthiophene-3-carboxamide

- Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Uniqueness

2-(4-Isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-isopropoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiophene ring substituted with various functional groups. Its molecular formula is , and it features both hydrophobic and hydrophilic properties due to the presence of the isopropoxy and carboxamide groups. These structural attributes are crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

- Inhibition of Enzyme Activity : Compounds similar in structure have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Preliminary studies suggest that this compound may promote apoptosis in cancer cells, a critical pathway for cancer treatment.

Cytotoxicity Studies

A significant focus has been on evaluating the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | More potent than cisplatin |

| HT-29 (Colon) | 15.0 | Comparable to cisplatin |

| SUIT-2 (Pancreatic) | 20.0 | Less potent than cisplatin |

These results indicate that the compound exhibits significant cytotoxicity against breast and colon cancer cell lines, suggesting its potential as an anti-cancer agent.

Mechanisms of Induction

The mechanisms by which this compound induces cytotoxicity include:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells showed an increase in the sub-G1 phase, indicating cell cycle arrest and subsequent apoptosis.

- Morphological Changes : Hoechst staining demonstrated characteristic changes in nuclear morphology consistent with apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in MDA-MB-231 cells. The study highlighted that apoptosis was confirmed through morphological assessments.

- Combination Therapy : A combination of this compound with existing chemotherapeutics was evaluated, showing enhanced cytotoxic effects compared to monotherapy. This suggests potential for use in combination therapy regimens.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- Metabolite Prediction : Use software like MetaSite to identify labile sites (e.g., ester hydrolysis) and block with fluorine or methyl groups .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms (fluorogenic substrates) to prioritize candidates with low inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.